Fmoc-L-Pyrraline(TBS)-OH

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Fmoc-L-Pyrraline(TBS)-OH is the definitive building block for introducing pyrraline—an advanced glycation end-product (AGE)—into synthetic peptides. Unlike standard Fmoc-Pro-OH, the planar pyrroline ring imposes unique conformational constraints, while the TBS-protected hydroxyl group provides orthogonal selectivity essential for complex, branched, or cyclic peptide syntheses. Specifically designed for Fmoc/tBu SPPS, this compound ensures high-fidelity incorporation of AGE modifications into collagen model peptides, enabling rigorous studies of glycation, cross-linking, and diabetic complications. Choose this compound to achieve structural authenticity and synthetic precision that generic proline derivatives cannot provide.

Molecular Formula C33H42N2O6Si
Molecular Weight 590.792
CAS No. 1404451-31-5
Cat. No. B2952160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Pyrraline(TBS)-OH
CAS1404451-31-5
Molecular FormulaC33H42N2O6Si
Molecular Weight590.792
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1=CC=C(N1CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O
InChIInChI=1S/C33H42N2O6Si/c1-33(2,3)42(4,5)41-21-24-18-17-23(20-36)35(24)19-11-10-16-30(31(37)38)34-32(39)40-22-29-27-14-8-6-12-25(27)26-13-7-9-15-28(26)29/h6-9,12-15,17-18,20,29-30H,10-11,16,19,21-22H2,1-5H3,(H,34,39)(H,37,38)/t30-/m0/s1
InChIKeyAPEKGBRQQMBOPQ-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-L-Pyrraline(TBS)-OH (CAS 1404451-31-5): A Specialized, Orthogonally Protected Building Block for AGE Peptide Research


Fmoc-L-Pyrraline(TBS)-OH (CAS 1404451-31-5) is a protected amino acid derivative, featuring a core pyrraline moiety—an advanced glycation end-product (AGE)—with orthogonal Fmoc and tert-butyldimethylsilyl (TBS) protection [1]. Its chemical formula is C33H42N2O6Si, with a molecular weight of 590.8 g/mol [2]. The compound is specifically designed for incorporation into peptides via standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols, enabling the study of AGE-modified proteins and the creation of peptidomimetics with potentially altered biological properties [1][3].

Fmoc-L-Pyrraline(TBS)-OH: Why Standard Proline Analogs Cannot Replicate its Structural and Protective Functions


Substituting Fmoc-L-Pyrraline(TBS)-OH with simpler proline derivatives like Fmoc-Pro-OH or Fmoc-hydroxyproline fails to address the specific structural and synthetic requirements of pyrraline-containing peptide research. The core pyrroline ring with its 3,4-double bond introduces a distinct conformational 'flatness' compared to the puckered pyrrolidine ring of proline, which is known to significantly alter peptide backbone geometry [1]. Furthermore, the compound's TBS-protected hydroxyl group provides an orthogonal protection strategy essential for complex syntheses, a feature absent in standard Fmoc-proline [2]. Finally, the pyrraline moiety itself is the target for studying AGE biology, a function that a generic proline analog cannot fulfill. Direct replacement with an unprotected analog would compromise both the structural integrity of the target peptide and the synthetic pathway's fidelity.

Quantitative Differentiation: Evidence for Fmoc-L-Pyrraline(TBS)-OH Selection in Peptide Synthesis


Dual Orthogonal Protection: Fmoc/TBS vs. Single Fmoc Protection in Complex Syntheses

Fmoc-L-Pyrraline(TBS)-OH offers a dual-protection strategy, combining base-labile Fmoc for N-terminal protection and acid-labile TBS for the pyrroline side-chain hydroxyl group. This orthogonal protection scheme is absent in standard Fmoc-protected proline analogs like Fmoc-Pro-OH (CAS 71989-31-6), which only feature a single protecting group . While direct quantitative comparison of synthetic yields is not available in the public literature, the presence of two orthogonal protecting groups is a class-level advantage that enables more complex synthetic routes and prevents premature side-reactions, a critical factor for high-fidelity synthesis of advanced peptides [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Conformational Rigidity: Impact of the Pyrroline Double Bond on Peptide Backbone vs. Proline

The 3,4-double bond in the pyrroline ring of Fmoc-L-Pyrraline(TBS)-OH enforces a planar, 'unpuckered' conformation, in contrast to the dynamic endo/exo puckering of the standard proline pyrrolidine ring [1]. This structural difference alters the cis-trans amide bond equilibrium and backbone dihedral angles of the resulting peptide. Computational and crystallographic studies on the analogous 3,4-dehydroproline residue demonstrate that this modification restricts the conformational space accessible to the peptide backbone, a feature that can be exploited to design peptides with enhanced structural preorganization [2][3].

Peptide Conformation Proline Analogs NMR Spectroscopy

Enhanced Proteolytic Stability: A Class-Level Benefit of Pyrraline-Modified Peptides

Vendor information indicates that Fmoc-L-Pyrraline(TBS)-OH is used to yield peptides with 'increased proteolytic stability' [1]. While a direct, quantitative head-to-head comparison of protease resistance between a specific Fmoc-L-Pyrraline(TBS)-OH-derived peptide and its proline-containing analog is not available in public literature, this claim is consistent with the class-level inference that backbone modifications, including the introduction of non-natural amino acids like pyrraline, often confer resistance to proteolytic degradation [2]. This is a key consideration in the design of therapeutic peptides.

Peptide Stability Protease Resistance AGEs

Unique Application as an AGE Mimetic for Investigating Diabetic Pathologies

Fmoc-L-Pyrraline(TBS)-OH is a critical building block for synthesizing collagen model peptides containing the pyrraline moiety, a specific advanced glycation end-product (AGE) [1]. This is a unique application that cannot be addressed by other proline analogs. The methodology for incorporating pyrraline into collagen peptides via Maillard condensation on resin-bound sequences has been established, enabling the creation of precise molecular tools to study the role of AGEs in collagen cross-linking and diabetic complications [2].

AGE Research Diabetes Collagen Cross-linking

Primary Application Scenarios for Fmoc-L-Pyrraline(TBS)-OH in Peptide Synthesis and AGE Research


Synthesis of Site-Specific AGE-Modified Collagen Model Peptides

This compound is ideally suited for the solid-phase synthesis of collagen peptides containing pyrraline at specific locations. This application directly leverages the unique pyrraline moiety and orthogonal protection to create homogeneous, well-characterized models for studying collagen glycation, cross-linking, and its implications in diabetic complications and tissue aging [1].

Design of Conformationally Constrained Peptidomimetics

Researchers can exploit the planar, 'unpuckered' conformation of the pyrroline ring to design peptidomimetics with restricted backbone flexibility. This is valuable for creating probes or lead compounds where pre-organization of the bioactive conformation can enhance target binding affinity and specificity [2].

Synthesis of Complex Peptides Requiring Orthogonal Protection

The combination of Fmoc and TBS protecting groups makes this building block a key reagent for synthesizing complex or sensitive peptides. The orthogonal protection strategy allows for the selective deprotection and modification of the peptide chain without disturbing the pyrroline side-chain functionality, a critical requirement for constructing branched, cyclic, or post-translationally modified peptides [3].

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